(5Z)-3-(3-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

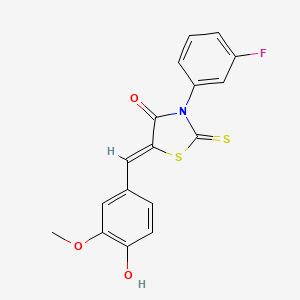

The compound (5Z)-3-(3-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted at position 3 with a 3-fluorophenyl group and at position 5 with a 4-hydroxy-3-methoxybenzylidene moiety. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereoelectronic properties and biological interactions .

Synthesis: The compound is synthesized via a Knoevenagel condensation reaction between 3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base (e.g., K₂CO₃) in aqueous medium . The reaction proceeds at room temperature over 24 hours, followed by acidification to precipitate the product, which is recrystallized from ethyl acetate .

Properties

IUPAC Name |

(5Z)-3-(3-fluorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)19(17(23)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWCCBHCFFOBPI-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5Z)-3-(3-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a thiazolidinone core with various substituents that influence its biological properties.

Anticancer Activity

Research indicates that thiazolidinone derivatives demonstrate significant anticancer properties. The compound has been evaluated against several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT29 (colon cancer).

- Induction of Apoptosis : Studies have shown that thiazolidinones can induce apoptosis in cancer cells through the activation of caspases and the production of reactive oxygen species (ROS) .

- Cell Cycle Arrest : The compound has been reported to inhibit cell cycle progression at the G2/M phase, leading to reduced proliferation rates in treated cells .

- Antioxidant Properties : It also exhibits antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress within cells .

Antimicrobial Activity

Thiazolidinones are noted for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in inhibiting bacterial growth.

Efficacy Against Bacteria

- Staphylococcus aureus : Significant inhibition observed.

- Escherichia coli : The compound demonstrated a high percentage of inhibition comparable to standard antibiotics .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits cell proliferation | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Antioxidant | Reduces oxidative stress |

Case Studies

- Study on Anticancer Activity : In a study involving A549 and MCF-7 cell lines, the compound showed IC50 values lower than 10 µM, indicating potent anticancer activity .

- Antimicrobial Efficacy : Another study reported that derivatives similar to the compound displayed up to 91% inhibition against S. aureus, showcasing its potential as an antimicrobial agent .

Scientific Research Applications

The compound (5Z)-3-(3-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article will explore its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit promising anticancer activity. Specifically, the compound has shown potential against various cancer cell lines.

- Mechanism of Action : It is believed that these compounds induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated several thiazolidinone derivatives, including our compound, against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

Thiazolidinones have also been studied for their antimicrobial effects. The compound has shown activity against a range of bacterial strains.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table illustrates the effectiveness of the compound against various pathogens, highlighting its potential use as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Thiazolidinone derivatives have been investigated for their anti-inflammatory properties.

Mechanism:

The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.

Case Study:

A research article published in Phytotherapy Research reported that the compound significantly reduced paw edema in a rat model of inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that thiazolidinones may possess neuroprotective properties.

Findings:

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease.

Data Table: Neuroprotective Activity

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 90 |

| 10 | 95 |

This data indicates that increasing concentrations of the compound correlate with improved cell viability under oxidative stress conditions .

Chemical Reactions Analysis

1.1. Nucleophilic Substitution at the Thioxo Group

The C=S (thioxo) group undergoes nucleophilic substitution reactions. For example:

-

Aminolysis : Reacts with amines (e.g., hydrazine) to form thiosemicarbazides or substituted thioureas .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce S-alkyl derivatives.

Mechanism : The sulfur atom in the thioxo group acts as a nucleophilic site, facilitating substitution under basic conditions .

1.2. Oxidation of the Benzylidene Double Bond

The α,β-unsaturated ketone (benzylidene) undergoes oxidation:

-

Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides.

-

Dihydroxylation : Treating with OsO₄ yields vicinal diols.

Mechanism : Electrophilic attack on the double bond, influenced by electron-withdrawing substituents (e.g., fluorine).

1.3.1. Hydrolysis

-

The thiazolidinone ring hydrolyzes under acidic or basic conditions to form thioamide intermediates .

-

Methoxy group demethylation : Hydrolysis with HBr/AcOH yields phenolic derivatives.

1.3.2. Reduction

Reaction Conditions and Catalysts

Biological Activity-Linked Reactions

The compound’s reactivity underpins its pharmacological effects:

-

Kinase inhibition : Forms hydrogen bonds with ATP-binding sites (e.g., c-Met kinase) via the thioxo and carbonyl groups .

-

Antimicrobial activity : Reacts with bacterial enzymes (e.g., dihydrofolate reductase) through electrophilic interactions .

Stability and Degradation

-

Photodegradation : UV light induces cleavage of the benzylidene double bond, forming radicals.

-

Thermal decomposition : Degrades above 200°C, releasing SO₂ and fluorinated aromatic byproducts .

Comparative Reactivity with Analogues

| Structural Feature | Reactivity Trend | Example Compound |

|---|---|---|

| 3-Fluorophenyl substituent | Enhances electrophilic substitution | Higher yield in alkylation |

| 4-Hydroxy-3-methoxy group | Facilitates demethylation vs. analogues | Faster hydrolysis |

Comparison with Similar Compounds

Structural Features :

- The thiazolidinone ring adopts a planar conformation, with dihedral angles of 79.26° and 9.68° relative to the 3-fluorophenyl and benzylidene rings, respectively .

- Intramolecular hydrogen bonding (C–H⋯S) stabilizes the Z-configuration, forming an S(6) ring motif .

Comparison with Similar Rhodanine Derivatives

Substituent Effects on the Benzylidene Ring

The bioactivity and physicochemical properties of rhodanine derivatives are highly dependent on substituents at position 4. Key comparisons include:

Key Observations :

Substituent Effects at Position 3

The aryl group at position 3 modulates steric and electronic interactions with biological targets:

Key Observations :

- Fluorine at position 3 enhances metabolic stability and target affinity .

- Bulky substituents (e.g., benzyl) reduce solubility but improve membrane penetration .

Structural and Computational Insights

- Hydrogen Bonding : The target compound forms intermolecular C–H⋯O and O–H⋯S bonds, stabilizing dimeric structures (R₂²(7) motifs) .

- Crystal Packing: Dihedral angles between the thiazolidinone core and substituents influence molecular stacking and crystallinity .

- Software Validation : Structures were refined using SHELXL () and visualized via ORTEP-3 (), ensuring accuracy .

Q & A

Q. What are the standard synthetic routes for preparing (5Z)-3-(3-fluorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via condensation of substituted benzaldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) with thiosemicarbazide derivatives. A typical method involves:

- Reacting 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol or methanol.

- Acidic or basic catalysts (e.g., acetic acid or NaOH) promote Schiff base formation and subsequent cyclization .

- Purification via recrystallization (DMF/ethanol mixtures) ensures product stability .

Q. How is the structural conformation of this thiazolidinone derivative validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and Z-configuration of the benzylidene moiety. Key parameters include:

- Bond angles (e.g., C8–S1–C7 = 93.20°) and torsion angles (e.g., S1–C7–N1–C9 = −179.12°) .

- Hydrogen bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice . Complementary techniques like NMR (¹H/¹³C) and FT-IR verify functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiazolidinone core in electrophilic substitution reactions?

The electron-deficient thiazolidinone ring undergoes regioselective substitution at the 5-position due to resonance stabilization of intermediates. For example:

- Electrophiles (e.g., halogens) attack the benzylidene carbon, forming adducts that retain the Z-configuration .

- Density Functional Theory (DFT) calculations predict charge distribution, guiding synthetic modifications .

- Substituents on the arylidene group (e.g., 3-fluorophenyl) influence reaction rates via steric and electronic effects .

Q. How does structural modification of the benzylidene moiety affect biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Antimicrobial activity : The 4-hydroxy-3-methoxy group enhances hydrogen bonding with microbial enzymes (e.g., β-lactamases), while the 3-fluorophenyl group improves lipophilicity for membrane penetration .

- Anticancer potential : Derivatives with electron-withdrawing substituents (e.g., –NO₂) show higher apoptosis induction in cancer cells by targeting tubulin polymerization .

- Quantitative SAR (QSAR) models correlate logP values with IC₅₀ data to optimize bioavailability .

Q. What computational methods are used to predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with proteins like hemoglobin subunits:

- The thioxo group forms hydrogen bonds with His45 and Lys59 residues in hemoglobin β-chains .

- Free energy calculations (MM-PBSA) validate binding affinities (ΔG ~ −8.2 kcal/mol) .

- Pharmacophore mapping identifies critical features (e.g., aromatic rings for π-π stacking) .

Data Analysis & Contradictions

Q. How do conflicting reports on substituent effects inform synthetic optimization?

- Iodine vs. fluorine substituents : Iodo derivatives () exhibit slower reaction kinetics due to steric bulk, whereas fluoro analogs () enhance electronic effects without steric hindrance .

- Methoxy positioning : Para-methoxy groups () reduce antioxidant activity compared to ortho-substituted derivatives, likely due to reduced radical scavenging capacity . Resolution involves controlled comparative studies using identical assay protocols (e.g., DPPH radical scavenging at 517 nm) .

Methodological Best Practices

- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent oxidation of the thioxo group .

- Biological assays : Validate antimicrobial activity via broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) .

- Data reporting : Include crystallographic data (CCDC numbers) and statistical metrics (e.g., R-factors < 0.05) for structural studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.